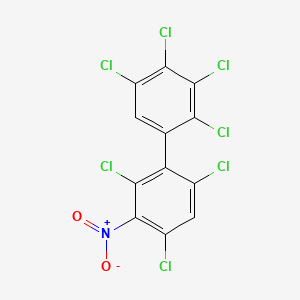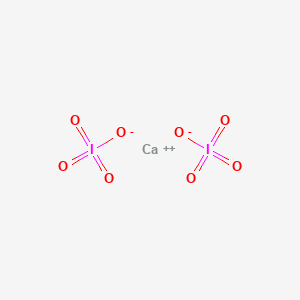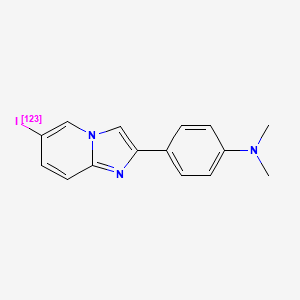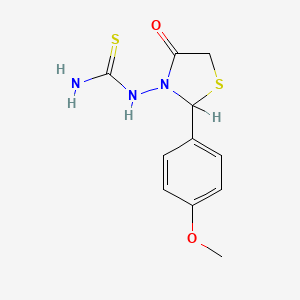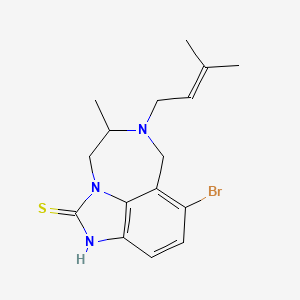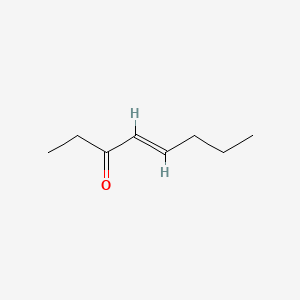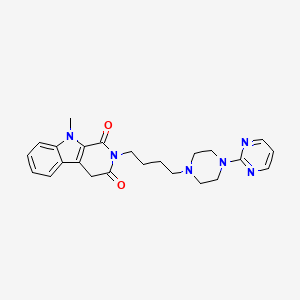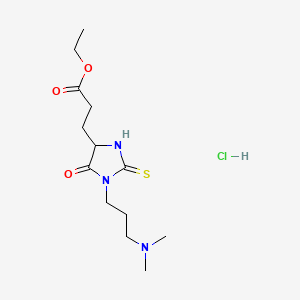
2,2',3,4,6'-Pentabromodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4,6’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential toxicity. They are used in various consumer products to reduce flammability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’,3,4,6’-Pentabromodiphenyl ether can be synthesized by brominating diphenyl ether under controlled conditions. The reaction typically involves the use of bromine or bromine-containing compounds as the brominating agents. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures .
Industrial Production Methods
Industrial production of 2,2’,3,4,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination of diphenyl ether in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,4,6’-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic substitution, where bromine atoms are replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various organic nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxylated derivatives of 2,2’,3,4,6’-Pentabromodiphenyl ether .
Applications De Recherche Scientifique
2,2’,3,4,6’-Pentabromodiphenyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’,3,4,6’-Pentabromodiphenyl ether exerts its effects involves interaction with various molecular targets and pathways. It can disrupt endocrine function by mimicking or interfering with hormone action. Additionally, it can induce oxidative stress and inflammation, leading to cellular damage .
Comparaison Avec Des Composés Similaires
2,2’,3,4,6’-Pentabromodiphenyl ether is compared with other PBDEs such as:
2,2’,4,4’,5-Pentabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.
2,2’,4,4’,6-Pentabromodiphenyl ether: Another isomer with different bromine atom positions.
Octabromodiphenyl ether: Contains more bromine atoms, leading to different chemical properties and applications.
Decabromodiphenyl ether: Highly brominated and used in different industrial applications due to its higher flame retardant efficiency.
These comparisons highlight the uniqueness of 2,2’,3,4,6’-Pentabromodiphenyl ether in terms of its specific bromination pattern and resulting chemical properties .
Propriétés
Numéro CAS |
446254-56-4 |
|---|---|
Formule moléculaire |
C12H5Br5O |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-(2,6-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |
Clé InChI |
XGFLJLJXVIMCNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


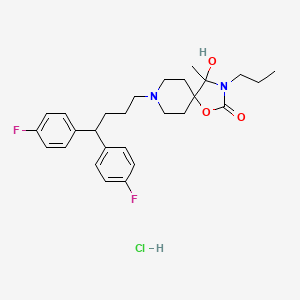
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

